molecular formula C16H19FN6O B2386911 (Z)-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)but-2-en-1-one CAS No. 1049405-67-5

(Z)-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)but-2-en-1-one

Cat. No.: B2386911
CAS No.: 1049405-67-5
M. Wt: 330.367
InChI Key: XEZCGPJDQXKKIH-RQOWECAXSA-N
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Description

(Z)-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)but-2-en-1-one is a synthetically designed organic compound that incorporates multiple pharmacologically significant motifs, making it a valuable scaffold for drug discovery and biochemical research. Its structure features a piperazine ring, known for contributing conformational flexibility and hydrogen-bonding capacity, which is critical for interactions with biological targets . The 1H-tetrazole group serves as a versatile bioisostere for carboxylic acids, offering improved metabolic stability and membrane permeability, which is a key advantage in optimizing lead compounds . The (Z)-but-2-en-1-one moiety introduces an α,β-unsaturated ketone, a functionality often associated with biological activity and the potential for covalent binding to target proteins. While specific biological data for this exact compound is not available in the public domain, its core structure provides a foundation for exploring various therapeutic areas. Molecular hybrids containing piperazine and tetrazole rings are investigated for their potential as antitubercular agents and anticancer agents . Related research on oleanolic acid derivatives incorporating a fluorophenyl-triazole group has demonstrated significant anticancer effects by inducing apoptosis in breast cancer cells through the generation of reactive oxygen species (ROS) and suppression of the Notch-AKT signaling pathway . This suggests that the fluorophenyl-tetrazole unit in this compound could be of interest for similar oncological research. This product is intended for research and development use only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

(Z)-1-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]but-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN6O/c1-2-4-16(24)22-9-7-21(8-10-22)12-15-18-19-20-23(15)14-6-3-5-13(17)11-14/h2-6,11H,7-10,12H2,1H3/b4-2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEZCGPJDQXKKIH-RQOWECAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\C(=O)N1CCN(CC1)CC2=NN=NN2C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)but-2-en-1-one is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves a multicomponent reaction that incorporates piperazine and tetrazole moieties. The synthetic pathway may utilize various reagents and conditions to achieve the desired product yield, which has been reported in various studies. The one-pot synthesis method is particularly notable for its efficiency in producing tetrazole derivatives, which are often linked to significant biological activities .

Anticancer Activity

Research indicates that compounds with similar structural frameworks exhibit notable anticancer properties. For instance, derivatives containing the tetrazole ring have shown promising cytotoxic effects against various cancer cell lines, including A431 (human epidermoid carcinoma) and Jurkat (human leukemia) cells. The IC50 values for these compounds suggest that they may be comparable to established chemotherapeutic agents like doxorubicin .

CompoundCell LineIC50 (µM)Reference
Compound 13A431<10
Compound 13Jurkat<10

Antimicrobial Activity

The antimicrobial potential of related compounds has been investigated extensively. Certain tetrazole derivatives have demonstrated activity against various bacterial strains, including Escherichia coli and Bacillus subtilis. The presence of hydrophobic groups in these compounds is often correlated with enhanced antimicrobial activity .

Anticonvulsant Properties

Some studies have also explored the anticonvulsant properties of tetrazole derivatives. For example, compounds with specific substitutions on the phenyl or piperazine rings have been shown to effectively reduce seizure activity in animal models .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by its structural components:

Key Observations:

  • Tetrazole Ring: Essential for anticancer and antimicrobial activities.
  • Piperazine Moiety: Modifications can enhance bioactivity; for instance, substituents on the piperazine nitrogen can affect potency.
  • Fluorophenyl Group: The presence of fluorine has been linked to increased lipophilicity and improved cell membrane permeability, enhancing overall biological efficacy.

Case Studies

Several case studies highlight the effectiveness of similar compounds:

  • Study on Anticancer Activity:
    • A derivative with a similar structure was tested against multiple cancer cell lines, showing a significant reduction in cell viability at concentrations as low as 5 µM.
    • Mechanistic studies indicated that apoptosis was induced through mitochondrial pathways.
  • Antimicrobial Efficacy:
    • In vitro testing against Staphylococcus aureus revealed a minimum inhibitory concentration (MIC) of 25 µg/mL for a related compound, indicating strong antimicrobial potential.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Heterocyclic Core Modifications

Tetrazole vs. Triazole Derivatives
  • Target Compound : The 1H-tetrazol-5-yl group provides strong acidity (pKa ~4.9), facilitating ionic interactions in biological systems.
  • Comparison with Triazole Analogs: Compounds like 4-(4-{4-[4-({(2RS,4SR)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one () replace tetrazole with triazole.
Pyrazole- and Thiazolone-Containing Analogs
  • The compound (Z)-5-((3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(piperidin-1-yl)thiazol-4(5H)-one () substitutes tetrazole with pyrazole and thiazolone. Pyrazole’s aromaticity and thiazolone’s sulfur atom may enhance π-π stacking or hydrophobic interactions compared to the target compound’s fluorophenyl-tetrazole system .

Substituent Effects

Aromatic Ring Functionalization
  • 3-Fluorophenyl vs. 2,4-Dichlorophenyl : The target’s fluorine atom introduces electron-withdrawing effects, moderating lipophilicity (clogP ~2.5 estimated) and improving metabolic stability. In contrast, dichlorophenyl groups (e.g., ) increase clogP (~4.0), favoring membrane permeability but risking hepatotoxicity .
Piperazine vs. Piperidine Linkers
  • Piperazine in the target compound offers two basic nitrogen atoms (pKa ~9.5 and ~5.5), enabling pH-dependent solubility. Piperidine (as in ) has a single basic nitrogen (pKa ~11), reducing solubility at physiological pH but improving blood-brain barrier penetration .

Stereochemical and Conformational Considerations

The (Z)-configuration of the but-2-en-1-one chain positions the ketone oxygen and tetrazole-methyl group on the same side, creating a planar conformation that may optimize binding to flat enzymatic pockets.

Comparative Data Table

Parameter Target Compound Triazole Analog () Pyrazole-Thiazolone Analog ()
Molecular Weight ~400 g/mol (estimated) ~650 g/mol ~450 g/mol
clogP ~2.5 ~4.0 ~3.2
Key Functional Groups Tetrazole, Fluorophenyl Triazole, Dichlorophenyl Pyrazole, Thiazolone
Solubility (pH 7.4) Moderate (piperazine-enhanced) Low Low-Moderate
Metabolic Stability High (fluorine, tetrazole) Moderate (triazole) Moderate (thiazolone)

Research Implications

  • Target Compound Advantages : Superior metabolic stability due to fluorine and tetrazole, balanced lipophilicity, and piperazine-driven solubility.
  • Limitations vs. Analogs : Lower lipophilicity than dichlorophenyl-triazole derivatives may limit tissue penetration. The (Z)-configuration’s rigidity could reduce adaptability to diverse binding sites .

Q & A

Basic Research Questions

Q. What are the key synthetic routes and reaction conditions for synthesizing (Z)-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)but-2-en-1-one?

  • Methodology : The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the tetrazole moiety via cyclization of nitriles with sodium azide under acidic conditions.
  • Step 2 : Alkylation of the piperazine ring using a but-2-en-1-one derivative under reflux in ethanol or DMF.
  • Step 3 : Stereochemical control via temperature modulation (e.g., 60–100°C) and use of sodium acetate as a base to stabilize intermediates .
  • Key conditions : Ethanol as a solvent, reflux for 2–6 hours, and catalyst optimization (e.g., triethylamine for amide coupling) .

Q. What analytical techniques are recommended to confirm the structural integrity and purity of the compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., (Z)-configuration via coupling constants) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase C18 columns and UV detection .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction parameters (e.g., temperature, catalyst selection) be optimized to improve yield and stereochemical purity?

  • Methodology :

  • Temperature optimization : Lower temperatures (40–60°C) may favor (Z)-isomer formation by reducing thermal isomerization .
  • Catalyst screening : Transition metal catalysts (e.g., Pd/C) for selective cross-coupling, or chiral catalysts for enantiomeric control .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-synthesis purification to remove traces .

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-π stacking) influence the crystal packing and physicochemical properties?

  • Methodology :

  • X-ray crystallography : Resolve crystal structures to identify H-bonding networks between the tetrazole N-H and carbonyl groups, or π-π interactions between fluorophenyl and piperazine rings .
  • Thermal analysis : Differential Scanning Calorimetry (DSC) to correlate melting points with packing efficiency .

Q. What strategies can resolve contradictions in reported biological activity data across studies?

  • Methodology :

  • Standardized assays : Use validated cell lines (e.g., HEK293 for receptor binding) and control for pH/temperature to minimize variability .
  • Stability testing : Monitor compound degradation in DMSO/ethanol stocks over time using HPLC to ensure consistent bioactivity results .

Q. What are critical considerations for designing stability studies under varying pH or temperature to assess compound reactivity?

  • Methodology :

  • pH-dependent stability : Incubate the compound in buffers (pH 3–10) at 37°C for 24–72 hours, followed by HPLC analysis to identify hydrolysis by-products .
  • Thermal stability : Accelerated aging studies (40–60°C) to predict shelf-life and storage conditions .

Q. How can computational methods (e.g., DFT, molecular docking) complement experimental data in understanding structure-activity relationships?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactive sites (e.g., electron-deficient tetrazole ring) .
  • Molecular docking : Simulate binding affinities with target proteins (e.g., kinases) to prioritize synthetic analogs for testing .

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